molecular formula C7H8N2O3 B189568 3-Ethyl-4-nitropyridine 1-oxide CAS No. 35363-12-3

3-Ethyl-4-nitropyridine 1-oxide

Cat. No.: B189568
CAS No.: 35363-12-3
M. Wt: 168.15 g/mol
InChI Key: DFWFKLVRAXNFAN-UHFFFAOYSA-N
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Description

3-Ethyl-4-nitropyridine 1-oxide is a chemical compound belonging to the family of pyridine derivatives. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has garnered interest due to its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-nitropyridine 1-oxide typically involves nitration of 3-ethylpyridine followed by oxidation. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The resulting nitro compound is then oxidized using hydrogen peroxide or other suitable oxidizing agents to form the 1-oxide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted by halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents like sulfuryl chloride, acetyl bromide.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3-Ethyl-4-nitropyridine 1-oxide has diverse applications in scientific research, contributing to advancements in various fields such as:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 4-Nitropyridine 1-oxide
  • 3-Nitropyridine
  • 4-Nitropyridine

Comparison: 3-Ethyl-4-nitropyridine 1-oxide is unique due to the presence of the ethyl group at the 3-position, which can influence its reactivity and physical properties compared to other nitropyridine derivatives. The ethyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions. Additionally, the combination of the nitro and 1-oxide groups makes it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

3-ethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-6-5-8(10)4-3-7(6)9(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWFKLVRAXNFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188851
Record name Pyridine, 3-ethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35363-12-3
Record name Pyridine, 3-ethyl-4-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035363123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-ethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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